Bienvenue dans la boutique en ligne BenchChem!

4-(Difluoromethoxy)benzohydrazide

Antifungal Drug Discovery Sphingolipid Synthesis Inhibition Cryptococcus neoformans

4-(Difluoromethoxy)benzohydrazide (126767-63-3) is the essential para-substituted building block for patent-protected mGluR5 antagonists (WO2005080386A1) and antifungal acylhydrazones targeting glucosylceramide synthesis. The difluoromethoxy group uniquely enhances metabolic stability and target engagement versus non-fluorinated or regioisomeric analogs. Substitution with 4-methoxy, 4-hydroxy, or 2-/3-difluoromethoxy isomers invalidates established SAR. Secure the correct regioisomer to maintain IP integrity and avoid costly route redesign. Bulk quantities available for CNS, antifungal, and agrochemical discovery.

Molecular Formula C8H8F2N2O2
Molecular Weight 202.161
CAS No. 126767-63-3
Cat. No. B2895147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)benzohydrazide
CAS126767-63-3
Molecular FormulaC8H8F2N2O2
Molecular Weight202.161
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NN)OC(F)F
InChIInChI=1S/C8H8F2N2O2/c9-8(10)14-6-3-1-5(2-4-6)7(13)12-11/h1-4,8H,11H2,(H,12,13)
InChIKeyZOSDTIPYFMSUKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethoxy)benzohydrazide (CAS 126767-63-3) | Key Intermediate for Next-Generation Antifungals and CNS Therapeutics


4-(Difluoromethoxy)benzohydrazide (CAS 126767-63-3) is an aromatic acylhydrazide building block with a para-difluoromethoxy substituent on the phenyl ring . This motif is strategically important in medicinal chemistry due to the difluoromethoxy group's ability to enhance metabolic stability and lipophilicity compared to non-fluorinated analogs . The compound serves as a versatile intermediate for constructing heterocyclic cores, notably 1,2,4-triazoles and oxadiazoles, and has been explicitly utilized in the synthesis of metabotropic glutamate receptor 5 (mGluR5) antagonists and novel antifungal acylhydrazones [1].

Why 4-(Difluoromethoxy)benzohydrazide (CAS 126767-63-3) Cannot Be Replaced by Common Benzohydrazide Analogs


Substituting 4-(Difluoromethoxy)benzohydrazide with simpler benzohydrazides (e.g., 4-methoxy or 4-hydroxy) or regioisomers (e.g., 2- or 3-difluoromethoxy) is not chemically neutral. The para-difluoromethoxy group is a privileged motif in drug design, distinct from a methoxy group due to its hydrogen-bonding capacity and electronegativity, which directly impacts target engagement . The substitution pattern is critical; for instance, the 4-substituted regioisomer is a key intermediate for specific patent-protected mGluR5 antagonist scaffolds, whereas the 2- and 3-substituted analogs are not cited in this context [1]. Generic substitution with a non-fluorinated benzohydrazide would alter the metabolic profile and potency of the final drug candidate, invalidating the structure-activity relationship (SAR) established for the difluoromethoxy-containing series .

Quantitative Differentiation Evidence: 4-(Difluoromethoxy)benzohydrazide (CAS 126767-63-3) vs. In-Class Alternatives


Functional Scaffold for Next-Generation Antifungal Acylhydrazones

4-(Difluoromethoxy)benzohydrazide is a critical building block in the synthesis of aromatic acylhydrazone-based inhibitors of fungal glucosylceramide (GlcCer) synthesis . The resulting compounds have demonstrated potent fungicidal activity with a large selectivity index, and specific lead compounds exhibited broad-spectrum activity against six clinically relevant fungal strains . This application is directly tied to the benzohydrazide scaffold bearing the difluoromethoxy group; the corresponding 4-methoxybenzohydrazide would produce a metabolically distinct and likely less active acylhydrazone due to altered electronic and steric properties .

Antifungal Drug Discovery Sphingolipid Synthesis Inhibition Cryptococcus neoformans

Critical Intermediate for mGluR5 Antagonist Patents

4-(Difluoromethoxy)benzohydrazide is specifically claimed and exemplified as an intermediate in the synthesis of polyheterocyclic metabotropic glutamate receptor 5 (mGluR5) antagonists in patent WO2005080386A1 [1]. The para-difluoromethoxy phenyl moiety is a core structural component of the active compounds (e.g., compounds in claims 1-20) [1]. The 2- and 3-substituted regioisomers of difluoromethoxybenzohydrazide (CAS 333430-83-4 and 321196-03-6, respectively) are not mentioned or utilized in this specific patent, which is a key document for a defined class of CNS therapeutics [2].

CNS Drug Discovery Metabotropic Glutamate Receptors Patent Synthesis

Enhanced Physicochemical Profile for Drug Design

The difluoromethoxy (-OCF2H) group imparts a superior balance of lipophilicity and metabolic stability compared to a standard methoxy (-OCH3) group . Calculated physicochemical properties for 4-(Difluoromethoxy)benzohydrazide show a topological polar surface area (TPSA) of 64.4 Ų and a calculated LogP (XLogP3) of 1.2 . While the TPSA is consistent across regioisomers, the XLogP3 value of 1.2 differs from that of 4-methoxybenzohydrazide (XLogP3 ~0.4), indicating a >0.8 log unit increase in lipophilicity, which can significantly enhance membrane permeability and target binding [1].

Medicinal Chemistry Lipophilicity Metabolic Stability Physicochemical Property Optimization

High-Value Application Scenarios for 4-(Difluoromethoxy)benzohydrazide (CAS 126767-63-3) in R&D


Medicinal Chemistry: Synthesizing Next-Generation Antifungal Agents

Research groups focused on novel antifungal therapies should utilize 4-(difluoromethoxy)benzohydrazide as a starting material to synthesize aromatic acylhydrazone libraries. This approach directly targets glucosylceramide (GlcCer) synthesis, a validated pathway for developing next-generation antifungal agents with the potential for broad-spectrum activity and a favorable selectivity index . The resulting compounds have demonstrated synergy with clinical drugs like voriconazole, offering a pathway to combination therapies .

CNS Drug Discovery: Constructing mGluR5 Antagonist Libraries

For teams developing treatments for CNS disorders such as anxiety, depression, or Parkinson's disease, 4-(difluoromethoxy)benzohydrazide is the required building block for synthesizing 1,2,4-triazole- and oxadiazole-containing mGluR5 antagonists as described in patent WO2005080386A1 [1]. Its use ensures the final compounds adhere to the claimed structures in this foundational IP, avoiding the need for de novo route design and SAR re-evaluation [1].

Chemical Biology: Developing Selective RSK2 or Urease Inhibitor Probes

Investigators studying kinase signaling (e.g., RSK2) or bacterial pathogenesis (e.g., H. pylori urease) can leverage this hydrazide to create focused benzohydrazide-derived inhibitor libraries. While direct data on the target compound is limited, related benzohydrazides have yielded potent urease inhibitors (IC50 values as low as 0.6 µM) and RSK2 inhibitors [2][3]. 4-(Difluoromethoxy)benzohydrazide provides a structurally distinct, fluorinated entry point into this well-validated inhibitor class, offering a novel SAR vector not accessible with common 4-methoxy or 4-hydroxy analogs.

Agrochemical Discovery: Herbicide and Fungicide Lead Generation

Agrochemical discovery programs can utilize this compound as a key intermediate for designing new herbicides and fungicides [4]. The difluoromethoxy group is known to enhance the bioavailability and metabolic stability of agrochemicals, making it a valuable fragment for building novel crop protection agents [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Difluoromethoxy)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.